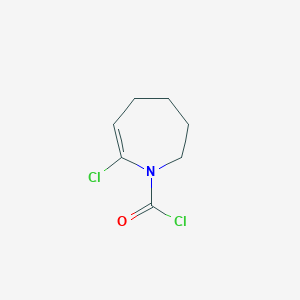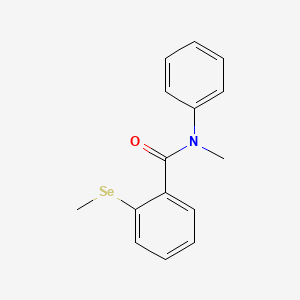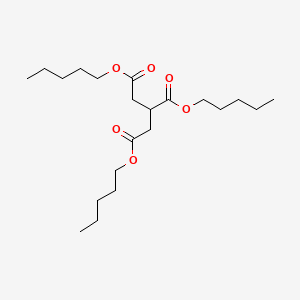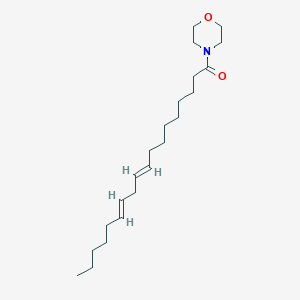
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one is a synthetic organic compound characterized by the presence of a morpholine ring attached to an octadecadienoic acid backbone. This compound is notable for its unique structure, which includes two conjugated double bonds in the 9th and 12th positions of the octadecadienoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one typically involves the reaction of octadecadienoic acid with morpholine under specific conditions. One common method involves the use of N-methyl-O-tosylhydroxylamine (TsONHCH3) as an aminating reagent to facilitate the aziridination reaction of olefins . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated morpholinyl octadecanoic acid derivatives.
Substitution: Various substituted morpholinyl derivatives.
Scientific Research Applications
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and morpholine ring allow it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in lipid metabolism or interact with cell membrane receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(9E,12E)-9,12-Octadecadienoic acid: Shares a similar octadecadienoic acid backbone but lacks the morpholine ring.
(9E,12E)-9,12-Octadecadienoyl chloride: A derivative with a chloride group instead of the morpholine ring.
(9E,12E,15E)-9,12,15-Octadecatrienal: Contains an additional double bond and an aldehyde group.
Uniqueness
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5299-71-8 |
|---|---|
Molecular Formula |
C22H39NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6+,10-9+ |
InChI Key |
SAXWRYKJXPLEKS-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N1CCOCC1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


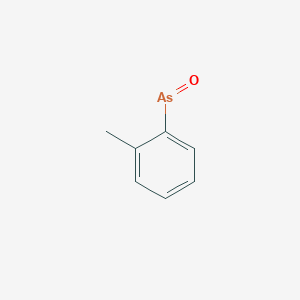

![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
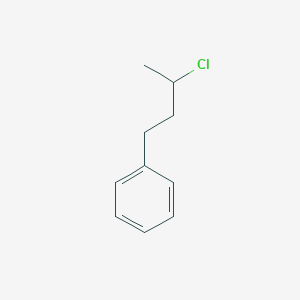
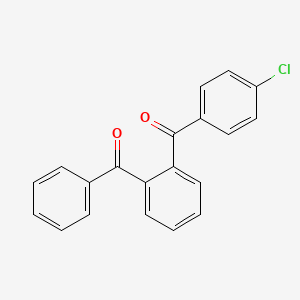
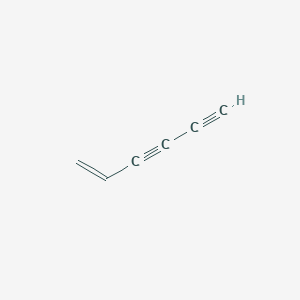
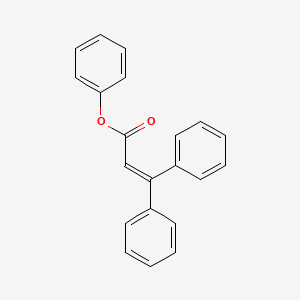
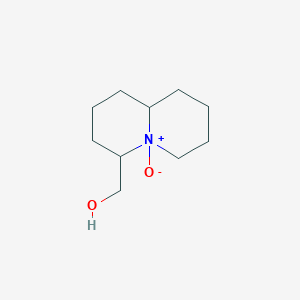
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
